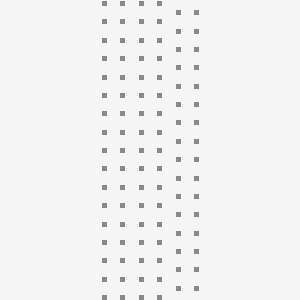
Marvalloy II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Marvalloy II is a nanocomposite material that has garnered significant attention in the field of scientific research due to its unique properties. It is a combination of magnetic and biodegradable materials that can be used in various applications, including drug delivery, tissue engineering, and imaging.
作用机制
The mechanism of action of Marvalloy II depends on its application. In drug delivery, this compound is guided to specific locations in the body using an external magnetic field. Once it reaches its target, the drug is released from the chitosan shell.
In tissue engineering, this compound serves as a scaffold for tissue regeneration. The chitosan shell of this compound can be modified to promote cell adhesion and proliferation. As the tissue grows, the this compound scaffold degrades, leaving behind the regenerated tissue.
In imaging, this compound acts as a contrast agent in MRI. Its magnetic properties allow it to be detected by the MRI machine, providing a clear image of the targeted area.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. In drug delivery, the drug released from this compound can have various biochemical and physiological effects, depending on the drug's properties.
In tissue engineering, the chitosan shell of this compound can promote cell adhesion and proliferation, leading to the regeneration of tissue.
In imaging, this compound has no significant biochemical or physiological effects.
实验室实验的优点和局限性
Marvalloy II has several advantages for lab experiments. Its magnetic properties make it easy to manipulate using an external magnetic field, allowing for targeted drug delivery and tissue engineering. Additionally, its biodegradable nature means that it can be used as a carrier for drugs that require controlled release.
However, this compound also has some limitations for lab experiments. Its synthesis method can be challenging and time-consuming, making it difficult to produce large quantities of the material. Additionally, its magnetic properties can interfere with some lab experiments, making it unsuitable for certain applications.
未来方向
There are several future directions for Marvalloy II. One potential direction is the development of new synthesis methods that can produce larger quantities of the material more efficiently. Another direction is the modification of the chitosan shell to enhance its properties for tissue engineering. Finally, there is potential for the development of new applications for this compound, such as in biosensors or magnetic hyperthermia therapy.
Conclusion:
This compound is a nanocomposite material that has significant potential in scientific research. Its unique properties make it an ideal candidate for various applications, including drug delivery, tissue engineering, and imaging. While there are some limitations to using this compound in lab experiments, its advantages make it a promising material for future research.
合成方法
Marvalloy II is synthesized using a sol-gel method, which involves the hydrolysis and condensation of metal alkoxides. Specifically, it is synthesized using iron (III) nitrate, chitosan, and sodium tripolyphosphate. The chitosan acts as a stabilizer, while the sodium tripolyphosphate acts as a crosslinking agent. The resulting material is a nanocomposite with a magnetic core and a chitosan shell.
科学研究应用
Marvalloy II has several applications in scientific research. One of its most significant applications is in drug delivery. The magnetic core of this compound allows it to be guided to specific locations in the body using an external magnetic field. This property makes it an ideal candidate for targeted drug delivery. Additionally, this compound's biodegradable nature means that it can be used as a carrier for drugs that require controlled release.
This compound can also be used in tissue engineering. Its magnetic properties allow it to be used as a scaffold for tissue regeneration. The chitosan shell of this compound can also be modified to promote cell adhesion and proliferation.
Finally, this compound can be used in imaging. Its magnetic properties allow it to be used as a contrast agent in magnetic resonance imaging (MRI).
属性
CAS 编号 |
117771-99-0 |
|---|---|
分子式 |
Ag43Cu29Sn28 |
分子量 |
9805 g/mol |
InChI |
InChI=1S/43Ag.29Cu.28Sn |
InChI 键 |
LXLNDWGVBUHPNC-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
同义词 |
Marvalloy II |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
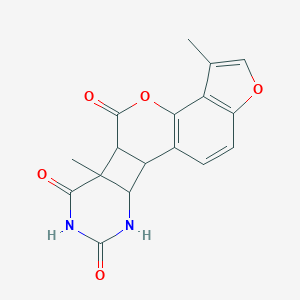
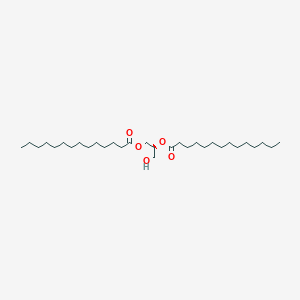

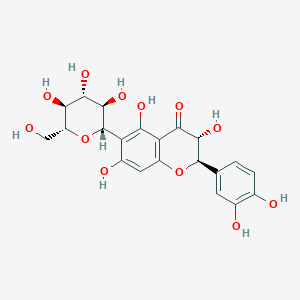
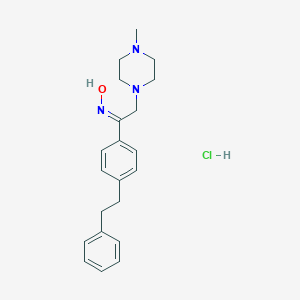
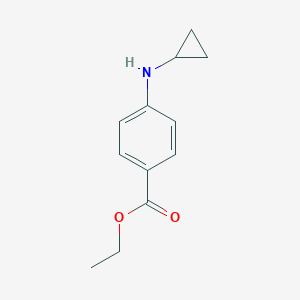
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
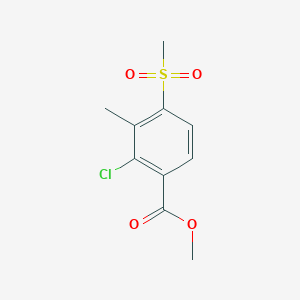
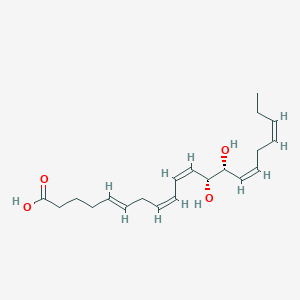
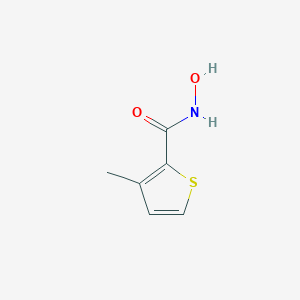
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)